3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one
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Overview
Description
3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . The interaction of the compound with its targets leads to the inhibition of the bacterial growth .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium .
Pharmacokinetics
Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound and their impact on bioavailability would need further investigation.
Result of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may lead to the death of these bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: The initial step involves the synthesis of the benzo[d]thiazole ring. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Chromone Core Construction: The chromone core is synthesized through a condensation reaction involving salicylaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide.
Coupling Reactions: The benzo[d]thiazole and chromone intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Piperazine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the chromone ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the chromone core can be reduced to an alcohol.
Substitution: The piperazine moiety can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its chromone core, which can exhibit fluorescence under certain conditions.
Medicine
In medicinal chemistry, 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one is investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific optical properties, such as dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one: Lacks the piperazine moiety, which may reduce its solubility and bioavailability.
3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-methyl-4H-chromen-4-one: Has a methyl group instead of the piperazine moiety, potentially altering its biological activity.
Uniqueness
The presence of the 4-methylpiperazine moiety in 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one enhances its solubility and bioavailability, making it more effective in biological applications compared to similar compounds.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-3-15-12-16-22(29)18(24-25-19-6-4-5-7-20(19)31-24)14-30-23(16)17(21(15)28)13-27-10-8-26(2)9-11-27/h4-7,12,14,28H,3,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPYUMDEPWRAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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